N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “this compound”, is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 325.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, and a topological polar surface area of 92.4 Ų .Scientific Research Applications
Biological Properties : The structural versatility of these compounds allows for significant biological applications, including antimicrobial and anti-inflammatory activities. For instance, compounds with thiadiazole and pyrimidine moieties have been synthesized and tested for their antimicrobial properties against various microorganisms, showing promising results against both Gram-positive and Gram-negative bacteria (Kolisnyk et al., 2015). These compounds have also been evaluated for their potential as anti-inflammatory agents, with some demonstrating effectiveness in relevant biological assays, highlighting the therapeutic potential of such molecules (Doria et al., 1986).
Drug Discovery and Development : The chemical framework of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can serve as a scaffold for the development of new drugs. Modifications to this scaffold can result in compounds with selective activity towards specific biological targets, such as folate receptors over the reduced folate carrier and proton-coupled folate transporter, making them potential candidates for antitumor therapy (Deng et al., 2009). Moreover, strategies to reduce metabolism mediated by enzymes like aldehyde oxidase can enhance the pharmacokinetic profiles of these compounds, improving their drug-likeness and potential therapeutic applications (Linton et al., 2011).
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives, including “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, could involve further exploration of their broad spectrum of pharmacological activities . This could include the development of new potent antibacterial and antifungal agents .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, a group to which this compound belongs, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with the DNA replication process. By disrupting this process, the compound inhibits the replication of cells, thereby exerting its effects
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication. By disrupting these pathways, it can inhibit the replication of both bacterial and cancer cells
Result of Action
The result of the compound’s action is the inhibition of cell replication. This is achieved by disrupting the processes related to DNA replication, which prevents the replication of both bacterial and cancer cells .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c22-12(18-16-20-19-13(25-16)8-4-5-8)10-7-9-14(24-10)17-11-3-1-2-6-21(11)15(9)23/h1-3,6-8H,4-5H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPEONBMZZZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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